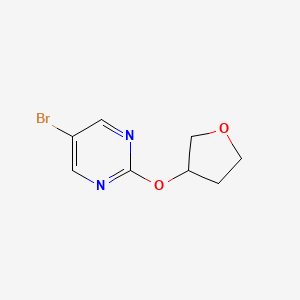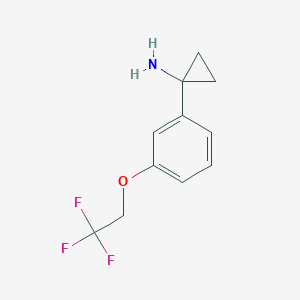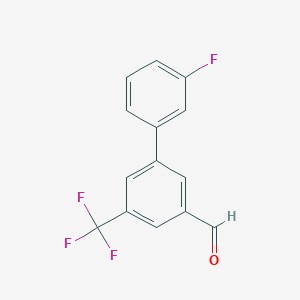
N,N-diethylcarbamodithioate;dioxomolybdenum(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) is a chemical compound with the molecular formula C10H20MoN2O2S4 and a molecular weight of 424.5 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylcarbamodithioate;dioxomolybdenum(2+) typically involves the reaction of molybdenum trioxide with N,N-diethylcarbamodithioate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity.
化学反応の分析
Types of Reactions
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The compound can undergo substitution reactions where the N,N-diethylcarbamodithioate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and suitable solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield molybdenum(VI) compounds, while reduction reactions may produce molybdenum(IV) compounds .
科学的研究の応用
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound has been studied for its potential biological activities, including its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of high-performance materials and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of N,N-diethylcarbamodithioate;dioxomolybdenum(2+) involves its interaction with molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons in redox reactions. It can also inhibit certain enzymes by binding to their active sites, thereby preventing their normal function .
類似化合物との比較
Similar Compounds
Molybdenum trioxide: A common molybdenum compound used in various industrial applications.
Molybdenum disulfide: Known for its lubricating properties and use in high-performance materials.
Uniqueness
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to act as a catalyst in various reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C10H20MoN2O2S4 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) |
InChI |
InChI=1S/2C5H11NS2.Mo.2O/c2*1-3-6(4-2)5(7)8;;;/h2*3-4H2,1-2H3,(H,7,8);;;/q;;+2;;/p-2 |
InChIキー |
VEIIJBMUSYIGRD-UHFFFAOYSA-L |
正規SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].O=[Mo+2]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)









